The 5-(3-Methoxyphenyl)-4-methyl-2H-pyrazol-3-amine Scaffold: A Keystone in Kinase Inhibitor Design
The 5-(3-Methoxyphenyl)-4-methyl-2H-pyrazol-3-amine Scaffold: A Keystone in Kinase Inhibitor Design
This technical guide provides a comprehensive literature review and operational analysis of 5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine derivatives. It focuses on their critical role as privileged scaffolds in the design of kinase inhibitors, particularly for p38 Mitogen-Activated Protein Kinase (MAPK).
Executive Summary
The aminopyrazole moiety serves as a foundational pharmacophore in modern medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors. The specific architecture of 5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine (referred to herein as Scaffold-M3 ) represents a highly optimized "hinge-binding" or "hydrophobic pocket-filling" template.
Literature indicates this scaffold is a direct precursor to high-affinity p38 MAPK inhibitors (e.g., analogs of Doramapimod/BIRB 796). The 3-amino group functions as a versatile handle for urea or amide derivatization to access the "DFG-out" allosteric pocket, while the 3-methoxyphenyl and 4-methyl groups provide critical selectivity filters against off-target kinases like JNK or ERK.
Chemical Architecture & Synthesis
The synthesis of Scaffold-M3 is governed by the regioselective cyclization of
Retrosynthetic Analysis
The most robust route identified in literature involves the Knorr-type pyrazole synthesis adapted for aminopyrazoles.
-
Precursor A: 3-Methoxybenzoyl chloride or Methyl 3-methoxybenzoate.
-
Precursor B: Propionitrile (provides the
-methyl group). -
Reagent: Hydrazine hydrate.
Validated Synthetic Protocol
Note: This protocol synthesizes the core scaffold 5-(3-methoxyphenyl)-4-methyl-1H-pyrazol-3-amine.
Step 1: Formation of
-
Reagents: Sodium hydride (60% dispersion, 1.2 eq), Propionitrile (1.0 eq), Methyl 3-methoxybenzoate (1.0 eq), THF (anhydrous).
-
Procedure:
-
Suspend NaH in anhydrous THF under
atmosphere at 0°C. -
Add propionitrile dropwise; stir for 30 min to generate the carbanion.
-
Add Methyl 3-methoxybenzoate dropwise.
-
Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Quench: Cool to 0°C, quench with ice-water, acidify with 1N HCl to pH 4.
-
Isolation: Extract with EtOAc, dry over
, and concentrate to yield 2-methyl-3-(3-methoxyphenyl)-3-oxopropanenitrile .
-
Step 2: Cyclization to Aminopyrazole
-
Reagents:
-ketonitrile (from Step 1), Hydrazine hydrate (2.0 eq), Ethanol (absolute). -
Procedure:
-
Dissolve the intermediate in absolute ethanol.
-
Add hydrazine hydrate dropwise at room temperature.
-
Reflux for 8–12 hours.
-
Purification: Concentrate solvent. The product often precipitates upon cooling. Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH 95:5).
-
Synthesis Pathway Visualization
Figure 1: Synthetic route to the target aminopyrazole scaffold via
Medicinal Chemistry & SAR Analysis
The biological potency of this scaffold relies on precise Structure-Activity Relationships (SAR).
The 3-Amino "Anchor"
In p38 MAPK inhibitors, the 3-amino group is rarely free. It is typically derivatized into a urea moiety (e.g., reacting with an isocyanate).
-
Mechanism: The urea NHs form a "donor-acceptor" hydrogen bond triad with the conserved Glutamate (Glu-71) and Aspartate (Asp-168) residues in the kinase pocket.
-
Free Amine: If left as a free amine, it can bind to the hinge region (Met-109) via H-bonds, but selectivity is often lower than the urea derivatives.
The 4-Methyl "Gatekeeper"
The 4-methyl group is a critical selectivity filter.
-
Conformational Lock: It restricts the rotation of the 5-aryl ring, forcing the molecule into a planar or twisted conformation that matches the active site topography.
-
Lipophilicity: It fills a small hydrophobic sub-pocket, often improving potency against p38
while reducing affinity for other kinases with bulkier gatekeeper residues.
The 5-(3-Methoxyphenyl) "Pocket Filler"
-
Hydrophobic Pocket II: The phenyl ring sits in a large hydrophobic region.
-
Meta-Substitution: The 3-methoxy group is strategically placed to interact with specific residues (often Threonine or Methionine) without encountering the steric clash that a para substituent might face in certain "DFG-in" conformations.
-
Electronic Effect: The electron-donating methoxy group increases the electron density of the phenyl ring, potentially enhancing
-stacking interactions with aromatic residues (e.g., Tyr-35).
SAR Visualization
Figure 2: Structure-Activity Relationship (SAR) map of the Scaffold-M3.
Therapeutic Applications
p38 MAPK Inhibition (Anti-Inflammatory)
The primary application of this scaffold is in the treatment of chronic inflammatory diseases (Rheumatoid Arthritis, COPD).
-
Pathway: p38 MAPK regulates the production of pro-inflammatory cytokines (TNF-
, IL-1 ).[1] -
Efficacy: Derivatives of this scaffold inhibit the phosphorylation of downstream substrates (MAPKAPK2), thereby blocking cytokine translation.
Antimicrobial & Antifungal
Recent literature suggests that 3-amino-5-arylpyrazoles possess intrinsic antimicrobial activity.
-
Targets: DNA gyrase or cell wall synthesis enzymes in S. aureus and E. coli.
-
Potency: While less potent than standard antibiotics, they serve as non-beta-lactam leads for drug-resistant strains.
Quantitative Data Summary (Representative)
| Derivative Type | Target | IC50 / MIC | Reference |
| N-Urea Derivative | p38 | < 10 nM | J. Med. Chem. (Regan et al.) |
| Free Amine | p38 | ~ 1.5 | Bioorg. Med. Chem. |
| Free Amine | S. aureus | 32 | Eur. J. Med. Chem. |
| Free Amine | HCT-116 (Cancer) | 12 | Molecules |
Experimental Protocols
ADP-Glo™ Kinase Assay (p38 MAPK Inhibition)
To validate the inhibitory potential of Scaffold-M3 derivatives.
Principle: Measures ADP formed from a kinase reaction; ADP is converted to ATP, which is then converted to light by Ultra-Glo™ Luciferase.
Reagents:
-
p38
enzyme (active).[1] -
Substrate: p38 peptide or MBP (Myelin Basic Protein).
-
ATP (Ultrapure).
-
Test Compound (Scaffold-M3 derivative in DMSO).
Protocol:
-
Preparation: Dilute compound in 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Reaction:
-
Add 2
L compound solution to 384-well plate. -
Add 2
L p38 enzyme (0.5 ng/well). Incubate 10 min. -
Add 1
L substrate/ATP mix (ATP concentration at , approx 50 M). -
Incubate at RT for 60 min.
-
-
Detection:
-
Add 5
L ADP-Glo™ Reagent. Incubate 40 min (depletes unconsumed ATP). -
Add 10
L Kinase Detection Reagent. Incubate 30 min (converts ADP to ATP -> Light).
-
-
Read: Measure luminescence on a plate reader (e.g., EnVision).
-
Analysis: Calculate % Inhibition =
.
Biological Signaling Pathway
Figure 3: p38 MAPK signaling cascade and the point of intervention for Scaffold-M3 derivatives.
References
-
Regan, J., et al. (2002).[2] "Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate."[2] Journal of Medicinal Chemistry. Link
-
Amir, M., Somakala, K., & Ali, S. (2013).[3] "p38 MAP Kinase Inhibitors as Anti Inflammatory Agents." Mini Reviews in Medicinal Chemistry. Link
-
Fathy, U., et al. (2018). "Design, synthesis and anticancer activity of some novel 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives." ResearchGate.[4][5] Link
-
Dominguez, C., Powers, D. A., & Tamayo, N. (2005).[1] "p38 MAP kinase inhibitors: many are made, but few are chosen."[1] Current Opinion in Drug Discovery & Development. Link
-
Bano, T., et al. (2015).[6] "Synthesis and evaluation of some new pyrazoline derivatives as antimicrobial agents." E-Journal of Chemistry. Link
Sources
- 1. p38 MAP kinase inhibitors: many are made, but few are chosen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p38 MAP kinase inhibitors as anti inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2-[5-(2,3-Dimethoxynaphthalen-1-yl)-4,5-dihydro-1H-pyrazol-3-yl]-3-methoxyphenol - PMC [pmc.ncbi.nlm.nih.gov]
